N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-13(16)8-5-9-14(11)17(10-15(18)19)22(20,21)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHKNQNKXSXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 3-chloro-2-methylaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylsulfonyl glycine derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among N-(phenylsulfonyl)glycine derivatives include substitutions on the phenyl rings and modifications to the glycine backbone. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Aldose Reductase Inhibition
- N-(Phenylsulfonyl)glycines : demonstrates that substituents on the phenyl ring significantly influence inhibitory activity against rat lens aldose reductase. Bulky groups (e.g., 3-nitro in ) enhance binding, while smaller groups (e.g., methylsulfonyl in ) reduce potency. The target compound’s 3-chloro-2-methylphenyl group may balance steric bulk and hydrophobicity for optimal inhibition .
Matrix Metalloproteinase (MMP) Inhibition
- Phenylsulfonyl Derivatives : indicates that phenylsulfonyl groups generally reduce MMP-1 and MMP-2 inhibition compared to bulkier substituents (e.g., N-(4-phenyl)phenylsulfonyl). However, glycine derivatives with halogenated phenyl groups (e.g., 3-chloro in the target compound) may retain selectivity for specific MMP isoforms .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine substitution (e.g., 4-F in ) is known to block oxidative metabolism, suggesting that the target compound’s lack of fluorine may necessitate structural optimization for in vivo stability.
- Prodrug Potential: Methyl ester derivatives (e.g., ) exhibit improved bioavailability, indicating that esterification of the target compound’s carboxylic acid could enhance oral absorption.
Biological Activity
N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is an organic compound belonging to the sulfonyl glycine derivative class. This compound has garnered attention due to its potential biological activities, which may have significant implications in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H16ClNO4S, with a molecular weight of approximately 335.81 g/mol. The unique structural features include a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety, which influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClNO4S |
| Molecular Weight | 335.81 g/mol |
| Functional Groups | Sulfonyl, Amino Acid |
| Structural Features | Chloro-substituted Phenyl, Glycine Backbone |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections. The exact molecular targets remain under investigation, but initial findings indicate that the compound may alter enzyme activity, impacting cellular processes.
Biological Activity
Research indicates several promising biological activities associated with this compound:
-
Antimicrobial Activity :
- Exhibits activity against Gram-positive bacteria, including strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Potential effectiveness against Mycobacterium tuberculosis, suggesting utility in treating infectious diseases.
-
Cytotoxicity :
- Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, including those derived from breast and colon cancers.
- The cytotoxic effects are believed to be linked to oxidative stress induction and modulation of apoptotic pathways.
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL, indicating its potential as an antibacterial agent against resistant strains .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. The compound showed selective toxicity towards cancer cells compared to normal cells, with IC50 values indicating effective concentrations for inducing cell death .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation between glycine derivatives and activated sulfonyl chlorides (e.g., phenylsulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) is a common approach . Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to glycine derivative), temperature (0–5°C for exothermic reactions), and solvent polarity (e.g., dichloromethane or THF). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate regioisomers and remove unreacted starting materials .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, particularly to distinguish regioisomers?
- Methodological Answer :
- NMR : H and C NMR can differentiate regioisomers by analyzing chemical shifts of aromatic protons (e.g., chloro-substituted phenyl vs. sulfonyl-phenyl environments). NOESY experiments may clarify spatial proximity of substituents .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) and detects trace impurities. Retention time variability helps distinguish isomers .
- FT-IR : Sulfonyl (S=O stretch at ~1350–1150 cm) and carboxylic acid (O–H stretch at ~2500–3300 cm) groups provide functional group validation .
Advanced Research Questions
Q. How does the electronic nature of the chloro and sulfonyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the phenyl ring, reducing electrophilic substitution reactivity. In contrast, the chloro substituent (meta to the sulfonamide linkage) may direct electrophiles to the para position via inductive effects. Computational studies (DFT calculations, ESP maps) can quantify charge distribution, while experimental kinetic studies (e.g., nitration or halogenation reactions) assess regioselectivity . Comparative analysis with analogs lacking chloro/sulfonyl groups (e.g., N-methyl derivatives) is critical to isolate electronic effects .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given structural analogs with reported antimicrobial properties?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC/MBC endpoints. Structure-activity comparisons to N-(2,3-dichlorophenyl) analogs (MIC ~8–32 µg/mL) are advised .
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase or kinase inhibition) to screen for target modulation. Pre-incubation with NADPH is required for cytochrome P450 interactions .
Q. How can computational models predict the compound’s interactions with biological targets, and what experimental validation methods are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like voltage-gated sodium channels (e.g., Nav1.7), referencing patent data on related sodium channel blockers .
- MD Simulations : GROMACS or AMBER for stability analysis (RMSD/RMSF) over 100 ns trajectories.
- Validation : SPR (surface plasmon resonance) for binding affinity (K) or patch-clamp electrophysiology for ion channel modulation .
Q. What strategies can address low aqueous solubility during pharmacological testing of this compound?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester prodrugs) improves logP. Hydrolysis under physiological conditions regenerates the active form .
- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) for in vitro assays. For in vivo studies, nanoemulsions or cyclodextrin complexes enhance bioavailability .
Q. How can researchers resolve contradictions in enzyme inhibition data across studies, particularly regarding IC variability?
- Methodological Answer :
- Standardized Assays : Adopt uniform protocols (e.g., pre-incubation time, substrate concentration) to minimize variability.
- Orthogonal Validation : Confirm hits using ITC (isothermal titration calorimetry) or SPR to rule out assay artifacts.
- Metabolite Screening : LC-MS/MS to check for compound degradation or reactive intermediates during assays .
Q. What in vivo models are appropriate for assessing the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Pharmacokinetics : Rodent models (Sprague-Dawley rats) for IV/PO administration, with plasma sampling over 24h. LC-MS quantifies parent compound and metabolites (e.g., glucuronide conjugates).
- Toxicity : Acute toxicity (OECD 423) and 28-day repeat-dose studies. Histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) assess organ damage. Compare to structurally related compounds with known toxicity profiles (e.g., sulfonamide hypersensitivity risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
